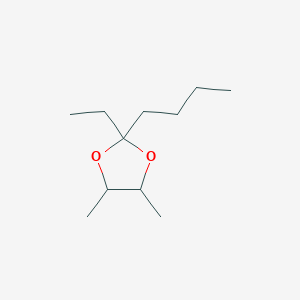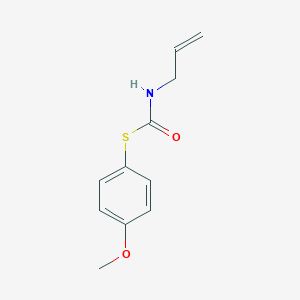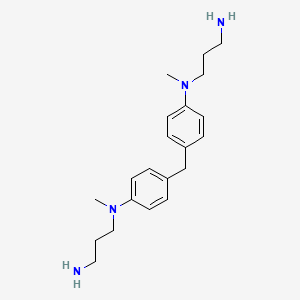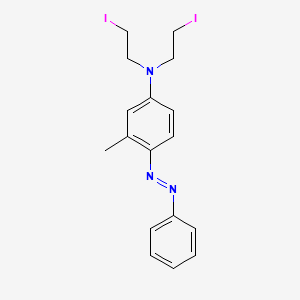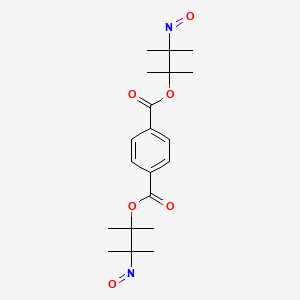
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine is an organic compound that belongs to the class of oxadiazepines. These compounds are characterized by a seven-membered ring containing nitrogen and oxygen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a carbonyl compound, followed by cyclization in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives.
Aplicaciones Científicas De Investigación
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
- Heptane, 2,3,5-trimethyl-
Uniqueness
5,7,7-Trimethyl-3-propyl-2,3,6,7-tetrahydro-1,3,4-oxadiazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64254-48-4 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
5,7,7-trimethyl-3-propyl-2,6-dihydro-1,3,4-oxadiazepine |
InChI |
InChI=1S/C10H20N2O/c1-5-6-12-8-13-10(3,4)7-9(2)11-12/h5-8H2,1-4H3 |
Clave InChI |
QRTXISMPYZIXHP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1COC(CC(=N1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
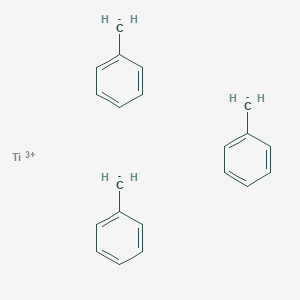

![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
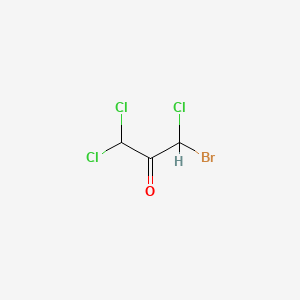
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)
